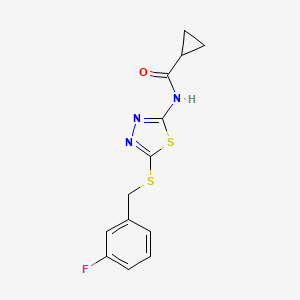

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN3OS2/c14-10-3-1-2-8(6-10)7-19-13-17-16-12(20-13)15-11(18)9-4-5-9/h1-3,6,9H,4-5,7H2,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVYPHAQYMQMBNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and mechanisms of action, supported by relevant studies and data.

Chemical Structure and Properties

The compound is characterized by the presence of a thiadiazole ring with a 3-fluorobenzyl thio moiety and a cyclopropanecarboxamide group. Its molecular formula is , indicating the presence of fluorine and sulfur atoms, which are crucial for its biological interactions.

Biological Activities

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit a variety of biological activities, including:

- Antimicrobial Activity : Thiadiazole derivatives have been shown to possess significant antimicrobial properties. For instance, studies have demonstrated that related compounds effectively inhibit bacterial growth and fungal proliferation .

- Anticancer Properties : The compound's structure suggests potential anticancer activity, as many thiadiazole derivatives have been linked to cancer cell growth inhibition through various mechanisms .

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation in vitro and in vivo, making them candidates for further therapeutic exploration.

The biological activity of this compound is believed to arise from its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes. For example, it could interfere with metabolic pathways by binding to active sites on enzymes.

- Receptor Modulation : By interacting with cellular receptors, it may influence signaling pathways that regulate cell proliferation and apoptosis .

- Disruption of Cellular Integrity : The compound may affect cell membrane integrity, leading to cell death or altered cellular functions.

Synthesis

The synthesis of this compound typically involves multi-step procedures:

- Formation of the Thiadiazole Ring : This can be achieved by reacting thiosemicarbazide with carbon disulfide under basic conditions.

- Introduction of the Fluorobenzyl Group : The thiadiazole intermediate is reacted with 3-fluorobenzyl chloride in the presence of a base.

- Cyclopropanecarboxamide Formation : Finally, cyclopropanecarboxylic acid derivatives are coupled with the thiadiazole intermediate using coupling reagents like EDCI or DCC.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with similar thiadiazole derivatives:

Comparison with Similar Compounds

Core Structural Variations

The target compound’s uniqueness lies in its substituents:

- Thiadiazole ring : Serves as a central scaffold.

- 3-Fluorobenzylthio group : Introduces electron-withdrawing fluorine and aromatic bulk.

- Cyclopropanecarboxamide : Provides conformational rigidity and hydrogen-bonding capability.

Key analogs for comparison (from and ):

Structural Insights:

- Fluorine vs. Chlorine : The 3-fluorobenzylthio group in the target compound may offer improved lipophilicity and metabolic resistance compared to chlorinated analogs (e.g., 5e) .

- Cyclopropane vs. Benzamide : The cyclopropanecarboxamide group likely enhances steric constraints and electronic effects relative to benzamide derivatives (e.g., CAS 393569-15-8) .

- Thioether Chain Length : Ethylthio () or benzylthio (5h) substituents alter solubility and steric bulk compared to the target’s fluorobenzylthio group .

Physicochemical Properties

- Melting Points: Analogs with rigid substituents (e.g., phenoxyacetamide in 5e: 132–134°C) exhibit lower melting points than those with flexible chains (e.g., ethylthio in 5g: 168–170°C) . The target compound’s cyclopropane group may increase melting point due to rigidity.

- Molecular Weight : The benzamide analog (CAS 393569-15-8) has a higher molecular weight (458.8 vs. ~260–350 for others) due to bromine and chlorine substituents .

Q & A

Q. What are the recommended synthetic routes for preparing N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide and related derivatives?

- Methodological Answer : A multi-step synthesis is typically employed:

Core Thiadiazole Formation : React substituted thiosemicarbazides with carbon disulfide under reflux to generate 1,3,4-thiadiazole-2-thiol intermediates .

Thioether Linkage : Introduce the 3-fluorobenzylthio group via nucleophilic substitution using 3-fluorobenzyl bromide in dry acetone with K₂CO₃ as a base .

Cyclopropanecarboxamide Conjugation : Couple the thiadiazole-thioether intermediate with cyclopropanecarboxylic acid chloride in the presence of a coupling agent (e.g., EDCI/HOBt) .

Characterization : Confirm structure via IR (C=O stretch at 1652–1666 cm⁻¹), ¹H/¹³C NMR (e.g., ethyl/methylene protons at 1.28–4.21 ppm), and HRMS .

Q. How is structural confirmation of this compound achieved post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- IR Spectroscopy : Identify key functional groups (e.g., C=O, NH stretches) .

- NMR : Assign aromatic protons (7.13–7.43 ppm for disubstituted benzene) and aliphatic substituents (e.g., cyclopropane carbons at 11.81–70.38 ppm) .

- Mass Spectrometry : HRMS to verify molecular formula (e.g., [M+H]+ peak matching theoretical mass) .

- Elemental Analysis : Validate purity and stoichiometry (e.g., C, H, N within ±0.4% of theoretical values) .

Advanced Research Questions

Q. What computational strategies can optimize this compound’s pharmacokinetic properties, such as blood-brain barrier (BBB) penetration?

- Methodological Answer : Integrate free energy perturbation (FEP) simulations and permeability predictions:

FEP-Guided Optimization : Calculate relative binding free energies to refine substituents (e.g., fluorobenzyl groups) for enhanced target affinity .

BBB Permeability Modeling : Use in silico tools (e.g., PAMPA-BBB) to predict logBB values. Hydrophobic substituents (e.g., cyclopropane) may improve passive diffusion .

Molecular Docking : Validate interactions with target receptors (e.g., NMDA receptors) to balance potency and BBB penetration .

Q. How can researchers assess the selectivity of cytotoxic activity between cancer and non-cancer cell lines?

- Methodological Answer : Follow a standardized in vitro protocol:

Cell Lines : Test against cancer (e.g., MCF-7, A549) and non-cancer (e.g., NIH3T3) models .

Dose-Response Assays : Calculate IC₅₀ values using MTT/WST-1 assays (Table 1).

Selectivity Index (SI) : SI = IC₅₀(non-cancer) / IC₅₀(cancer). A value >3 indicates specificity .

Table 1 : Example Cytotoxicity Data for Analogous Compounds

| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | NIH3T3 IC₅₀ (µM) | Selectivity Index (MCF-7) |

|---|---|---|---|---|

| 4y (Analog) | 0.084 ± 0.020 | 0.034 ± 0.008 | 0.25 ± 0.03 | 2.98 |

| Cisplatin | 0.021 ± 0.005 | 0.018 ± 0.003 | 0.15 ± 0.02 | 7.14 |

Q. How to resolve contradictory cytotoxicity data across studies?

- Methodological Answer : Address discrepancies through:

Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .

Mechanistic Profiling : Compare apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) patterns to confirm on-target effects .

Dose-Response Validation : Repeat assays with a wider concentration range (e.g., 0.01–100 µM) to ensure IC₅₀ accuracy .

Q. What strategies enhance the compound’s stability in physiological conditions?

- Methodological Answer :

- Metabolic Stability : Use liver microsome assays to identify vulnerable sites (e.g., thioether oxidation). Introduce electron-withdrawing groups (e.g., fluorine) to slow degradation .

- Plasma Protein Binding : Measure binding via equilibrium dialysis; modify lipophilicity to reduce non-specific binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.